molecular formula C32H24N4O6 B2771899 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE CAS No. 313405-94-6

4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE

Cat. No.: B2771899
CAS No.: 313405-94-6
M. Wt: 560.566
InChI Key: UOBCELLLPKRTIY-UHFFFAOYSA-N
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Description

4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound that features multiple functional groups, including amide and imide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imide group: This can be achieved by reacting an anhydride with an amine under reflux conditions.

    Coupling reaction: The imide-containing intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the coupled product with a naphthylamine derivative under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imide groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: Used in the labeling of biomolecules for imaging and diagnostic purposes.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

    Diagnostics: Used in the development of diagnostic agents for imaging techniques such as fluorescence microscopy.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to form stable complexes with these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Naphthalene-2-yl benzamide
  • 4-(2,5-dioxopyrrolidin-1-yl)benzoyl naphthylamine

Uniqueness

The uniqueness of 4-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[4-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE lies in its combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N4O6/c37-27-13-14-28(38)35(27)23-9-5-19(6-10-23)31(41)33-25-17-21-3-1-2-4-22(21)18-26(25)34-32(42)20-7-11-24(12-8-20)36-29(39)15-16-30(36)40/h1-12,17-18H,13-16H2,(H,33,41)(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBCELLLPKRTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)N6C(=O)CCC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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